molecular formula C18H13N3O2S B12778500 1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile CAS No. 89451-33-2

1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile

Cat. No.: B12778500
CAS No.: 89451-33-2
M. Wt: 335.4 g/mol
InChI Key: UUKPHQYMYMYTHG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a thioxo group, a nitrophenyl group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde, acetophenone, and thiourea in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thioxo groups can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

89451-33-2

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H13N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10,15-16H,(H,20,24)

InChI Key

UUKPHQYMYMYTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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